![molecular formula C13H13ClN2S B421418 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE CAS No. 352553-74-3](/img/structure/B421418.png)
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core with a 4-chlorobenzylthio substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with a thiol derivative, followed by cyclization with a suitable amine and aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE
- **2-[(4-chlorobenzyl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]benzimidazole
- **2-[(4-chlorobenzyl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]thiazole
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the 4-chlorobenzylthio group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
352553-74-3 |
---|---|
Molekularformel |
C13H13ClN2S |
Molekulargewicht |
264.77g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C13H13ClN2S/c14-11-5-3-10(4-6-11)9-17-13-8-16-7-1-2-12(16)15-13/h3-6,8H,1-2,7,9H2 |
InChI-Schlüssel |
UDPSJSXSZKJVPM-UHFFFAOYSA-N |
SMILES |
C1CC2=NC(=CN2C1)SCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CC2=NC(=CN2C1)SCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.